molecular formula C19H12F2N2O2 B11176173 2-fluoro-N-[(2-fluorophenyl)carbonyl]-N-(pyridin-2-yl)benzamide

2-fluoro-N-[(2-fluorophenyl)carbonyl]-N-(pyridin-2-yl)benzamide

Cat. No.: B11176173
M. Wt: 338.3 g/mol
InChI Key: WPRSDMQRWUDQHB-UHFFFAOYSA-N
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Description

2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of fluorine atoms and pyridine rings, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the following steps:

    Formation of 2-fluorobenzoyl chloride: This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Acylation reaction: The 2-fluorobenzoyl chloride is then reacted with 2-aminopyridine in the presence of a base such as triethylamine to form the intermediate 2-fluoro-N-(pyridin-2-yl)benzamide.

    Fluorination: The intermediate is further reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the second fluorine atom, resulting in the formation of 2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIDIN-2-YL)BENZAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This leads to the modulation of biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIDIN-3-YL)BENZAMIDE
  • 2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIDIN-4-YL)BENZAMIDE
  • 2-FLUORO-N-(3-FLUOROBENZOYL)-N-(PYRIDIN-2-YL)BENZAMIDE

Uniqueness

2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the specific positioning of the fluorine atoms and the pyridine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H12F2N2O2

Molecular Weight

338.3 g/mol

IUPAC Name

2-fluoro-N-(2-fluorobenzoyl)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H12F2N2O2/c20-15-9-3-1-7-13(15)18(24)23(17-11-5-6-12-22-17)19(25)14-8-2-4-10-16(14)21/h1-12H

InChI Key

WPRSDMQRWUDQHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(C2=CC=CC=N2)C(=O)C3=CC=CC=C3F)F

Origin of Product

United States

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